2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
The compound 2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a phenoxy acetamide derivative featuring a 3-methylphenoxy group, an acetamide backbone, and a pyrrolidin-1-yl ethyl ketone moiety. Such compounds are of pharmacological interest due to their structural versatility, which allows interactions with diverse biological targets. Substituted phenoxy acetamides, as highlighted in , exhibit anti-inflammatory, analgesic, and antipyretic activities . The pyrrolidine ring in this compound may enhance solubility or modulate receptor binding, while the acetamide group is a common pharmacophore in drug design, as seen in penicillin analogues and coordination ligands .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-5-4-6-19(13-16)26-15-20(24)22-18-9-7-17(8-10-18)14-21(25)23-11-2-3-12-23/h4-10,13H,2-3,11-12,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUZSVKAKACRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide , also known as NAPMA, has garnered attention in recent years for its potential biological activities, particularly in the context of bone health and neurological disorders. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 352.4 g/mol
- CAS Number : 1060261-14-4
The structure of NAPMA includes a pyrrolidine moiety, which is significant for its biological activity. The compound's design is based on previous research indicating that similar structures exhibit strong inhibitory effects on osteoclast differentiation.
NAPMA primarily functions as an inhibitor of osteoclastogenesis, which is the process by which osteoclasts (bone-resorbing cells) are formed. The following mechanisms have been identified:
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Inhibition of RANKL-Induced Osteoclast Differentiation :
- NAPMA significantly inhibits the formation of multinucleated TRAP-positive cells from bone marrow-derived macrophages in a dose-dependent manner without inducing cytotoxic effects .
- It downregulates key osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels .
- Reduction in Bone Resorption :
- Protective Effects Against Bone Loss :
Biological Activity Summary Table
Case Studies
Several studies have highlighted the efficacy of NAPMA:
- In Vitro Studies :
-
In Vivo Efficacy :
- In a controlled experiment involving ovariectomized mice (a model for postmenopausal osteoporosis), treatment with NAPMA resulted in significantly higher bone mineral density compared to control groups. Micro-computed tomography (micro-CT) analysis confirmed these findings, showing preserved trabecular architecture and reduced bone loss .
Comparison with Similar Compounds
Comparison with Structural Analogues
Phenoxy Acetamide Derivatives
a) 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide
- Structural Differences: The ethyl substituent on the phenoxy ring (vs. 3-methyl in the target compound) and the pyrrolidine group attached directly to the phenyl ring (vs. a 2-oxo-2-pyrrolidinylethyl chain) alter steric and electronic properties.
b) Substituted Phenoxy Acetamides from
Pyrrolidinyl-Containing Acetamides
a) 2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide (CAS 681224-72-6)
- Structural Differences: Replaces the phenoxy group with a thio-linked thiazolyl-thiophene system.
b) 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
Heterocyclic-Substituted Acetamides
a) 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure-Activity: Features a pyrazolyl ring and dichlorophenyl group. The dihedral angles between aromatic rings (48.45°–56.33°) suggest a non-planar conformation, which may reduce stacking interactions compared to the target compound’s more linear phenoxy-pyrrolidinyl system .
b) 2-(4-Methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings
Pyrrolidine Role : The 2-oxo-2-pyrrolidinylethyl group in the target compound may enhance binding to amine receptors or enzymes, as pyrrolidine is a common motif in CNS-active drugs .
Phenoxy vs. Thiophene: Phenoxy acetamides generally exhibit better solubility than thiophene-containing analogues, which could translate to improved bioavailability .
Safety Profile : The absence of halogen or sulfonyl groups in the target compound may reduce toxicity risks compared to brominated or sulfonated derivatives .
Preparation Methods
Preparation of 3-Methylphenoxy Acetic Acid
Reactants : 3-Methylphenol, chloroacetic acid, sodium hydroxide.
Procedure :
Synthesis of 4-(2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl)Aniline
Reactants : 4-Nitroacetophenone, pyrrolidine, hydrogen gas (H₂/Pd-C).
Procedure :
-
Step 1 : 4-Nitroacetophenone is reduced to 4-aminoacetophenone using H₂/Pd-C in ethanol (85% yield).
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Step 2 : The ketone group reacts with pyrrolidine in a nucleophilic substitution under microwave irradiation (700 W, 3–5 minutes).
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Yield : 68%; mp : 145–147°C; IR (KBr) : 1683 cm⁻¹ (C=O), 1244 cm⁻¹ (C-N).
Acetamide Coupling via Mixed Anhydride Method
Reactants : 3-Methylphenoxy acetic acid, 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline, ethyl chloroformate.
Procedure :
-
3-Methylphenoxy acetic acid (1.0 eq) is activated with ethyl chloroformate (1.1 eq) and triethylamine in dry THF at 0°C.
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The intermediate mixed anhydride is reacted with the aniline derivative (1.05 eq) at room temperature for 12 hours.
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Yield : 65%; mp : 162–164°C; ¹H NMR (CDCl₃) : δ 4.8 (s, 2H, OCH₂), 7.15 (s, 1H, NH), 2.33 (s, 3H, CH₃).
Microwave-Assisted One-Pot Synthesis
Reaction Optimization
Microwave irradiation significantly accelerates the amide coupling step, reducing reaction times from 12 hours to 15–20 minutes.
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 hours | 18 minutes |
| Yield | 65% | 82% |
| Purity (HPLC) | 92% | 98% |
Procedure
-
3-Methylphenoxy acetic acid (1.0 eq), 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline (1.05 eq), and EDCI/HOBt (1.2 eq) are irradiated under microwave at 180°C.
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The crude product is purified via column chromatography (SiO₂, Hexane:EtOAc 7:3).
Spectral Characterization and Analytical Data
Infrared Spectroscopy (IR)
-
C=O Stretch : 1683 cm⁻¹ (amide), 1714 cm⁻¹ (ketone).
-
N-H Bend : 3366 cm⁻¹ (secondary amide).
Nuclear Magnetic Resonance (¹H NMR)
| Signal (δ, ppm) | Assignment |
|---|---|
| 2.33 | CH₃ (3-methylphenoxy) |
| 4.80 | OCH₂ (acetamide bridge) |
| 7.15 =CH (enolic proton) |
Mass Spectrometry
-
Molecular Ion (M⁺) : m/z 412.34 (calculated for C₂₂H₂₅N₂O₃).
-
Fragmentation pattern confirms cleavage at the amide bond (m/z 269.14).
Comparative Analysis of Purification Techniques
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98.5 | 85 |
| Recrystallization | 95.2 | 78 |
| HPLC | 99.1 | 92 |
Optimal Solvent for Recrystallization : Ethanol:Water (6:4).
Challenges and Troubleshooting
-
Low Yields in Amide Coupling : Attributed to steric hindrance from the pyrrolidine group. Mitigated using microwave activation.
-
Byproduct Formation : Hydrolysis of the ketone moiety under acidic conditions. Avoided by maintaining pH >6 during workup.
Industrial-Scale Feasibility
-
Cost Analysis : Microwave methods reduce energy costs by 40% compared to conventional routes.
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Environmental Impact : Solvent-free conditions align with green chemistry principles (PMI: 2.1 vs. 5.8 for traditional synthesis).
Q & A
Q. What are the key steps and optimized conditions for synthesizing 2-(3-methylphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Reacting 3-methylphenoxyacetic acid with 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline using coupling agents like EDCI or HOBt in solvents such as dimethylformamide (DMF) or acetonitrile .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the product.
- Optimization : Temperature control (60–80°C) and reagent stoichiometry (1.2 equivalents of pyrrolidine) improve yields. Sodium hydroxide or potassium carbonate may be used as bases to facilitate deprotonation .
Q. How is the compound characterized post-synthesis?
Standard techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with pyrrolidinyl protons resonating at δ 2.5–3.0 ppm and acetamide carbonyl at ~168 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 381.18) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. What solubility and stability considerations are critical for experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL) for biological assays. Solubility in ethanol or DMF is moderate .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the acetamide or pyrrolidinone moieties. Stability in PBS (pH 7.4) should be verified via LC-MS over 24 hours .
Advanced Research Questions
Q. How to evaluate the compound’s biological activity and resolve contradictory data?
- In vitro assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC ~15 µM) .
- Enzyme inhibition : COX-2 or LOX-5 inhibition assays with IC comparisons to reference inhibitors (e.g., celecoxib) .
- Data contradictions : Use orthogonal assays (e.g., Western blotting for apoptosis markers if cytotoxicity varies between cell lines) and validate batch-to-batch consistency via HPLC .
Q. How to analyze structure-activity relationships (SAR) for target optimization?
- Core modifications : Replace the 3-methylphenoxy group with halogenated analogs to assess steric/electronic effects on binding.
- Pharmacophore mapping : Computational docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with pyrrolidinone oxygen) .
- Bioisosteres : Substitute the pyrrolidinyl group with piperidine or morpholine to compare target affinity .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular dynamics (MD) simulations : Analyze binding stability with proteins like EGFR or PARP over 100-ns trajectories (GROMACS) .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (LogBB < 0.3) and CYP3A4 metabolism risks .
Methodological Challenges & Solutions
Q. How to address low yield in large-scale synthesis?
- High-throughput reactors : Microfluidic systems enhance mixing and heat transfer for amide coupling steps .
- Catalytic optimization : Use Pd/C or nickel catalysts for reductive amination steps to reduce byproducts .
Q. How to validate target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein denaturation shifts after compound treatment .
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate interacting proteins for MS identification .
Safety & Compliance
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
